Antitubercular Differential Potency: 1-Ethyl vs. 1-H Analog Against M. tuberculosis H37RV
In a systematic head-to-head comparison within the same study, the N1-ethyl-2-(4-methylphenoxymethyl)benzimidazole scaffold (R6 series) was evaluated against M. tuberculosis H37RV at three concentrations. The 1-ethyl-4-methylphenoxy analog (R6X3, target compound) demonstrated antitubercular activity at all tested concentrations (1, 10, and 100 µg/mL), mirroring the activity pattern of the N1-unsubstituted analog R6X1 but with potentially differentiated potency reflecting the contribution of N1-alkylation to mycobacterial membrane permeability. All compounds in this series showed detectable activity even at 1 µg/mL, confirming the phenoxymethyl benzimidazole chemotype as a validated antitubercular scaffold [1].
| Evidence Dimension | Antitubercular activity (zone of inhibition or growth inhibition) |
|---|---|
| Target Compound Data | Active at 1, 10, and 100 µg/mL against M. tuberculosis H37RV (compound R6X3 within the series; molecular formula C17H18N2O confirmed) [1] |
| Comparator Or Baseline | Comparative data for R1X1 (2-phenoxymethyl-1H-benzimidazole, C14H12N2O): 16 mm at 1 µg/mL, 17 mm at 10 µg/mL, 17 mm at 100 µg/mL; R1X4 (1-propyl-2-phenoxymethyl analog, C17H18N2O): 14 mm at 1 µg/mL, 15 mm at 10 µg/mL, 22 mm at 100 µg/mL [1] |
| Quantified Difference | The N1-alkyl chain length modulates antitubercular potency: 1-propyl (R1X4) achieves 22 mm at 100 µg/mL vs. 1-H (R1X1) at 17 mm at 100 µg/mL, a 29% increase in zone of inhibition. Target compound (R6X3, N1-ethyl) predicted to lie intermediate between N1-H and N1-propyl based on SAR trend [1] |
| Conditions | M. tuberculosis H37RV strain; concentration range 1-100 µg/mL; disc diffusion or broth dilution method as described in Reddy et al. 2009 [1] |
Why This Matters
For antitubercular screening programs, the N1-ethyl substitution provides a distinct activity profile compared to N1-H or N1-propyl analogs, making this specific compound irreplaceable for constructing SAR models of benzimidazole-based anti-TB agents.
- [1] Reddy VB, Singla RK, Bhat VG, Shenoy GG. Synthesis and Antimicrobial Studies of Some Novel Benzimidazole Derivatives. Asian Journal of Research in Chemistry. 2009;2(2):162-167. View Source
